molecular formula C16H14N2O2S B2869253 1-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indole CAS No. 681280-03-5

1-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indole

Cat. No.: B2869253
CAS No.: 681280-03-5
M. Wt: 298.36
InChI Key: CFLXXOBYLFZNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry . This particular compound features a methyl group at the 1-position, a 4-nitrophenyl group at the 3-position, and a methylsulfanyl group attached to the indole ring, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 1-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The indole core can bind to multiple receptors, modulating their activity and influencing cellular pathways . These interactions make the compound a valuable tool in studying cellular processes and developing therapeutic agents.

Comparison with Similar Compounds

1-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indole can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-methyl-3-[(4-nitrophenyl)methylsulfanyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-17-10-16(14-4-2-3-5-15(14)17)21-11-12-6-8-13(9-7-12)18(19)20/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLXXOBYLFZNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.